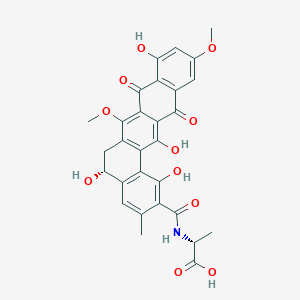

Pradimicin O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pradimicin O is a natural product found in Actinomadura hibisca with data available.

科学的研究の応用

Antimicrobial Properties

Pradimicin O exhibits a broad spectrum of antimicrobial activities against various pathogens, including bacteria and fungi. Its efficacy is primarily attributed to its ability to bind to specific carbohydrate structures on the surface of microorganisms.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacterial | 1.56 µg/mL |

| Bacillus cereus | Bacterial | 6.25 µg/mL |

| Candida albicans | Fungal | 2.5 µg/mL |

| Aspergillus niger | Fungal | 5.0 µg/mL |

Case Study: Trypanocidal Activity

In a study evaluating the efficacy of this compound against Trypanosoma brucei, it was found that the compound induced significant cytotoxic effects at low concentrations. The study demonstrated that this compound could effectively cure acute forms of sleeping sickness in murine models when administered at doses as low as 50 mg/kg .

Potential Therapeutic Applications

The unique mechanism of action of this compound makes it a candidate for developing treatments for various infectious diseases, especially those caused by drug-resistant strains.

Research Insights

- Antiviral Applications : Recent studies suggest that derivatives of this compound may inhibit viral entry by binding to viral glycans, offering a novel approach to antiviral therapy against pathogens like SARS-CoV-2 .

- Antifungal Treatments : The compound has shown promise in treating fungal infections resistant to conventional antifungals, highlighting its potential role in addressing global health challenges posed by resistant strains .

Challenges and Future Directions

While the therapeutic potential of this compound is significant, challenges remain regarding its solubility and formulation for clinical use. Recent advancements in modifying its structure have aimed to enhance its water solubility and bioavailability, facilitating further research into its applications .

Table 2: Structural Modifications for Enhanced Solubility

| Modification Type | Effect on Solubility |

|---|---|

| Derivatization with PEG | Increased solubility |

| Esterification | Improved bioavailability |

化学反応の分析

Glycosidation and Structural Modifications

Pradimicins undergo targeted glycosidation to modify their sugar moieties, impacting bioactivity. For example:

-

Koenigs-Knorr Glycosidation : Used to attach D-xylose or D-glucose to pradimicin aglycones. This method employs BF₃·Et₂O as a catalyst, achieving regioselective glycosidation at hydroxyl groups (e.g., 3′-OH or 5-OH positions) .

-

Fluorination : Treatment of 4′-amino derivatives with DAST (diethylaminosulfur trifluoride) introduces fluorine at specific positions, though unexpected cyclization products may form due to steric constraints .

Table 1: Glycosidation Reactions of Pradimicin Derivatives

Oxidation and Reduction Pathways

Pradimicins participate in redox reactions due to their quinone moieties:

-

Periodate Oxidation : Cleaves vicinal diols in sugar units (e.g., D-xylose), generating aldehydes that undergo reductive amination with amine groups, forming cyclic carbamates .

-

Antioxidant Activity : Pradimicin U (structurally analogous) demonstrates radical scavenging via DPPH assay (IC₅₀ = 52.1 µg/mL), attributed to hydroxyl groups and conjugated double bonds donating electrons .

Table 2: Redox Properties of Pradimicin Analogs

| Compound | Assay/Reaction | Key Observation | Reference |

|---|---|---|---|

| Pradimicin U | DPPH radical scavenging | IC₅₀ = 52.1 µg/mL (superior to BHT) | |

| PRM-A Methyl Ester | NaIO₄ oxidation | Forms cyclic carbamate via aldehyde |

Complexation with Calcium and Carbohydrates

Pradimicins bind mannose in a Ca²⁺-dependent manner, forming stoichiometric complexes:

-

Stepwise Binding :

-

Structural Insights : NMR studies show mannose C2–C4 positions interact with the d-alanine moiety of pradimicin A, with aromatic rings adopting a face-to-face geometry .

Biosynthetic Reactions

Pradimicins are biosynthesized via polyketide synthase (PKS) pathways:

-

Backbone Formation : Condensation of acetyl and malonyl-CoA units by PKS II.

-

Post-PKS Modifications : Hydroxylation (via P450 enzymes), methylation, and glycosylation . Notably, pradimicin U lacks glycosyltransferases (pdmS/pdmQ), resulting in an aglycone structure .

Stability and Degradation

-

pH Sensitivity : Boronate ester intermediates (used in mannose-binding assays) are unstable at neutral pH, limiting application in physiological conditions .

-

Thermal Degradation : The dihydrobenzo[a]naphthacenequinone core is stable under standard laboratory conditions but degrades under prolonged heat (>100°C) .

特性

CAS番号 |

132971-64-3 |

|---|---|

分子式 |

C29H25NO11 |

分子量 |

563.5 g/mol |

IUPAC名 |

(2R)-2-[[(5R)-1,5,9,14-tetrahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C29H25NO11/c1-9-5-12-15(31)8-14-20(19(12)24(34)17(9)28(37)30-10(2)29(38)39)26(36)21-22(27(14)41-4)25(35)18-13(23(21)33)6-11(40-3)7-16(18)32/h5-7,10,15,31-32,34,36H,8H2,1-4H3,(H,30,37)(H,38,39)/t10-,15-/m1/s1 |

InChIキー |

BBIMHVVAVXBCFV-MEBBXXQBSA-N |

SMILES |

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |

異性体SMILES |

CC1=CC2=C(C3=C(C[C@H]2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)N[C@H](C)C(=O)O)O |

正規SMILES |

CC1=CC2=C(C3=C(CC2O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |

同義語 |

Pradimicin O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。